Zinc L-lactate

説明

Synthesis Analysis

The synthesis of Zinc L-lactate involves direct synthesis from L-lactate liquid fermented by immobilized Rhizopus oryzae R[1], achieving a product purity of up to 99.38% under optimal conditions. The process highlights the efficiency of using a biological route for the synthesis of this compound, emphasizing its potential for large-scale production while adhering to green chemistry principles (Li Feng, 2003).

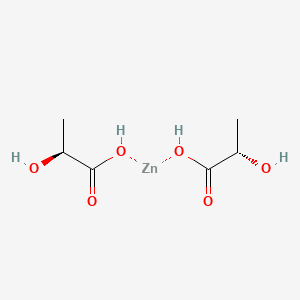

Molecular Structure Analysis

Studies on the molecular structure of Zinc L-lactate-related compounds, such as a chiral two-dimensional metal-organic coordination polymer, reveal complex structures with significant implications for material science and nanotechnology. These structures exhibit properties like enhanced powder second harmonic generation (SHG) efficiencies, indicative of potential applications in nonlinear optical materials (R. Xiong, J. Zuo, X. You, H. Fun, S. Raj, 1999).

Chemical Reactions and Properties

Zinc L-lactate's role in catalyzing the polymerization of lactides to polylactides showcases its significance in sustainable polymer production. The utilization of zinc complexes for the efficient polymerization of L-lactide underlines the versatility and eco-friendly aspect of Zinc L-lactate in polymer chemistry (Craig A. Wheaton, B. Ireland, Paul G. Hayes, 2009).

Physical Properties Analysis

The physical properties of Zinc L-lactate, particularly in enhancing the thermal properties of poly(L-lactic acid) by blending, highlight its role in improving material properties. The addition of Zinc L-lactate can significantly decrease the crystallization half-time of poly(L-lactic acid), suggesting its utility in manufacturing processes and materials engineering (Yan-Hua Cai, L. Ren, Ying Tang, 2015).

Chemical Properties Analysis

The chemical behavior of Zinc L-lactate, especially in the context of complex formation and catalytic activity for polymerization reactions, emphasizes its chemical versatility. Zinc complexes containing asymmetrical N,N,O-tridentate ligands demonstrate high activity and selectivity in lactide polymerization, contributing to advancements in biodegradable polymer synthesis (B. Gao, Ranlong Duan, X. Pang, Xiang Li, Zhirong Qu, H. Shao, Xianhong Wang, Xuesi Chen, 2013).

科学的研究の応用

Biomedical Applications :

- Zinc L-lactate has been explored in the development of 3D printed scaffolds for bone repair. It enhances osteogenesis and increases the compressive strength of poly-L-lactic acid scaffolds (Qian et al., 2021).

- Zinc oxide nanowires and nanotetrapods have been utilized for the development of biosensors for L-lactic acid detection, indicating applications in medical diagnostics (Zhao et al., 2014); (Lei et al., 2012).

Nutritional Studies :

- Zinc L-lactate is investigated for its effects on the zinc concentration in blood plasma and milk in goats, highlighting its potential in animal nutrition (Pechová et al., 2009).

- It has shown promise as an antioxidant in mammals and can improve intestinal function, as demonstrated in studies on intestinal porcine epithelial cells (Tang et al., 2020).

Materials Science :

- The polymerization of D,L-lactide in the presence of zinc metal and zinc lactate is studied for applications in materials science, particularly in the context of biodegradable plastics (Schwach et al., 1998).

Biochemical Research :

- Zinc L-lactate has been used in the microbiological synthesis of uniformly labeled L(+) and D(-)-lactic acids, demonstrating its utility in biochemical research (Brin et al., 1952).

Other Applications :

- Studies on zinc oxide nanoparticles, including those modified with zinc lactate, have shown potential for biomedical applications, such as in anticancer and antimicrobial activities (Mishra et al., 2017).

Safety And Hazards

Zinc L-lactate is harmful if swallowed and causes serious eye damage5. It is very toxic to aquatic life with long-lasting effects5. It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak5.

将来の方向性

特性

IUPAC Name |

(2S)-2-hydroxypropanoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/t2*2-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUDZEJIEQLLHN-CEOVSRFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc L-lactate | |

CAS RN |

63179-81-7, 103404-76-8 | |

| Record name | Zinc L-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063179817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, bis((2S)-2-(hydroxy-kappaO)propanoato-kappaO)-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc Lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

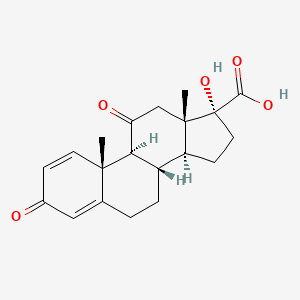

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)